molecular formula C22H21FN2O4S B2722497 6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE CAS No. 1111013-89-8

6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B2722497
CAS No.: 1111013-89-8
M. Wt: 428.48
InChI Key: HFYCTFVAZHJMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a quinoline core, a piperidine ring, and various functional groups such as a fluoro, methoxy, and sulfonyl group.

Scientific Research Applications

6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Sulfonylation: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Piperidine Ring Formation: The piperidine ring can be formed through a nucleophilic substitution reaction involving piperidine and an appropriate leaving group on the quinoline core.

    Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield deoxygenated derivatives.

Mechanism of Action

The mechanism of action of 6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3-[(4-fluorophenyl)sulfonyl]-4-[4-(methoxymethyl)piperidin-1-yl]quinoline
  • 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine

Uniqueness

6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro and sulfonyl groups enhance its reactivity and potential for therapeutic applications, distinguishing it from similar compounds .

Properties

IUPAC Name

[6-fluoro-4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c1-29-16-6-5-7-17(13-16)30(27,28)21-18-12-15(23)8-9-20(18)24-14-19(21)22(26)25-10-3-2-4-11-25/h5-9,12-14H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYCTFVAZHJMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.